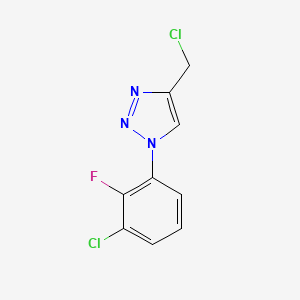
1-(3-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
説明
1-(3-Chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole, also known as CFPTC, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry due to its potential as an anti-cancer drug. CFPTC is a triazole derivative with a unique structure that is characterized by a 3-chloro-2-fluoro phenyl group and a 4-chloromethyl group. This compound has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activity. It has also been found to have potential applications in the treatment of various diseases, such as diabetes, obesity, and hypertension.
科学的研究の応用
Synthesis and Characterization
Intermolecular Interactions and Crystal Analysis : Derivatives of 1,2,4-triazoles, including compounds with chloro and fluoro substituents, have been synthesized and characterized to study their crystal structures and intermolecular interactions. These studies highlight the importance of lp⋯π interactions in determining the crystal packing and properties of these compounds (Shukla et al., 2014).
Ferrocene-1H-1,2,3-Triazole Hybrids : A series of ferrocene-1H-1,2,3-triazole hybrids were synthesized, showing neuroprotective effects. These compounds illustrate the incorporation of 1H-1,2,3-triazole with ferrocene to explore their pharmacological potential (Haque et al., 2017).
Tetrel Bonding Interactions : The synthesis and characterization of ethyl 2-triazolyl-2-oxoacetate derivatives revealed significant π-hole tetrel bonding interactions. These findings contribute to understanding the molecular interactions that govern the structural properties of triazole derivatives (Ahmed et al., 2020).
Synthesis of Alkylating Agents : Research on synthesizing N-glycosyl(halomethyl)-1,2,3-triazoles as a new type of alkylating agent showcases the potential of triazole derivatives in developing novel therapeutic agents (de las Heras et al., 1979).
Applications in Material Science and Biological Research
Energetic Salts Synthesis : Triazolyl-functionalized energetic salts demonstrate the utility of triazole derivatives in synthesizing materials with good thermal stability and high density. These materials have potential applications in the field of energetic materials (Wang et al., 2007).
Antimicrobial Studies : The synthesis and antimicrobial evaluation of certain 1,2,4-triazole derivatives, including those with fluorophenyl groups, indicate their potential as antimicrobial agents. These studies contribute to the search for new antimicrobial compounds (Desabattina et al., 2014).
Analgesic Potential of Triazole Derivatives : Research on the analgesic potential of (benzylideneamino)triazole–thione derivatives of flurbiprofen, incorporating the triazole moiety, demonstrates the significance of triazole derivatives in medicinal chemistry and their potential in developing new analgesic agents (Zaheer et al., 2021).
特性
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2FN3/c10-4-6-5-15(14-13-6)8-3-1-2-7(11)9(8)12/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJFPMQJIZOBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467346.png)
![1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467347.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1467350.png)
![[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467351.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1467352.png)
![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467353.png)
![{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467355.png)
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467357.png)

![1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine](/img/structure/B1467361.png)

![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467365.png)
![4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467366.png)